5-Methyl-1,3,4-Thiadiazol-2-ol

Übersicht

Beschreibung

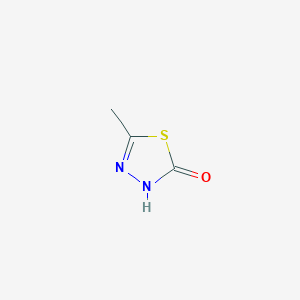

5-Methyl-1,3,4-thiadiazol-2-ol: is a heterocyclic compound with the molecular formula C3H4N2OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom, with a methyl group attached to the carbon at position 5.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,3,4-thiadiazol-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

Target of Action

It is known that 1,3,4-thiadiazole derivatives, a group to which 5-methyl-1,3,4-thiadiazol-2-ol belongs, have a broad spectrum of biological activities and can interact strongly with various biological targets .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives, including this compound, can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets within the cell. For example, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which may influence their bioavailability .

Action Environment

It is known that the mesoionic nature of 1,3,4-thiadiazol-2-ol derivatives allows them to cross cellular membranes, which may influence their action in different environments .

Biochemische Analyse

Biochemical Properties

5-Methyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to certain proteins, altering their conformation and function, which may impact various metabolic pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, this compound can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to the inhibition or activation of gene expression, depending on the context . Additionally, this compound can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its overall efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-1,3,4-thiadiazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: The methyl group and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazol-2-ol: Lacks the methyl group at position 5.

2-Mercapto-5-methyl-1,3,4-thiadiazole: Contains a mercapto group instead of a hydroxyl group.

2-Bromo-5-methyl-1,3,4-thiadiazole: Contains a bromine atom at position 2.

Uniqueness: 5-Methyl-1,3,4-thiadiazol-2-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Biologische Aktivität

5-Methyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Antifungal Properties : Particularly potent against resistant fungal species.

- Cytotoxic Effects : Demonstrated activity against human cancer cell lines.

Target Interactions

The compound's biological activity is largely attributed to its ability to interact with multiple biological targets. The mesoionic nature of this compound allows it to cross cellular membranes effectively, which is crucial for its pharmacological effects.

Biochemical Pathways

- DNA Replication Inhibition : The compound disrupts processes related to DNA replication, inhibiting both bacterial and cancer cell proliferation.

- Enzymatic Interactions : It modulates the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

Antifungal Activity

A study highlighted the antifungal efficacy of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), which is derived from this compound. This compound showed significant activity against various Candida species, including strains resistant to conventional azole treatments. The minimum inhibitory concentration (MIC) values indicated that C1 was one of the most active agents with low toxicity to human cells .

| Compound | Fungal Strain | MIC (µg/mL) | Toxicity to Human Cells |

|---|---|---|---|

| C1 | Candida albicans | 0.5 | Low |

| C1 | Candida glabrata | 0.8 | Low |

Antimicrobial Studies

Research has shown that this compound derivatives possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.01 |

| Staphylococcus aureus | 0.12 |

Pharmacological Properties

The pharmacokinetics of this compound suggest good bioavailability due to its ability to penetrate cell membranes. Its interactions with cellular signaling pathways can lead to altered gene expression and metabolic changes within cells .

Eigenschaften

IUPAC Name |

5-methyl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLWYEULLSTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510617 | |

| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-65-8 | |

| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.